molecular formula C12H14ClF2N3 B12228126 N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12228126
M. Wt: 273.71 g/mol
InChI Key: GVYCQJCZNQDOME-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further modified with methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine typically involves the reaction of 2,3-difluorobenzylamine with 1,4-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the core structure.

    4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide: Contains a similar difluorophenyl group but has different functional groups attached.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine is unique due to its specific combination of the difluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-7-17(2)16-12(8)15-6-9-4-3-5-10(13)11(9)14;/h3-5,7H,6H2,1-2H3,(H,15,16);1H

InChI Key

GVYCQJCZNQDOME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C(=CC=C2)F)F)C.Cl

Origin of Product

United States

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